N-Fmoc-O-(2-ethoxyethyl)-L-serine
Description
Evolution of Protecting Group Strategies in Chemical Peptide Synthesis
The synthesis of peptides, which are chains of amino acids linked by amide bonds, presents a significant challenge due to the presence of multiple reactive groups in each amino acid. youtube.com To control the formation of the peptide bond between the desired amino and carboxyl groups, other reactive functionalities must be temporarily blocked. biosynth.comnih.gov The evolution of protecting group strategies has been pivotal to the advancement of peptide synthesis. jocpr.com
Initially, peptide synthesis was performed in solution, a laborious process that involved the isolation and purification of each intermediate peptide. A major breakthrough was the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield. nih.govlifetein.com In SPPS, the first amino acid is anchored to an insoluble solid support (resin), and subsequent amino acids are added in a stepwise manner. biosynth.comlifetein.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. lifetein.com The success of SPPS is intrinsically linked to the development of sophisticated protecting group strategies. nih.gov
One of the earliest and most influential strategies in SPPS is the Boc/Benzyl (B1604629) (Bn) protection scheme. nih.govseplite.com In this approach, the α-amino group of the incoming amino acid is temporarily protected with the tert-butyloxycarbonyl (Boc) group, which is labile to acid. seplite.comchempep.com The side chains of reactive amino acids are protected with more permanent benzyl-based groups, which are also acid-labile but require stronger acidic conditions for removal. seplite.comchem-station.com
The synthesis proceeds by deprotecting the Boc group with an acid like trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid. seplite.comchempep.com At the end of the synthesis, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.comrsc.org
A significant advancement in SPPS was the development of the Fmoc/tert-Butyl (tBu) orthogonal protection strategy. ub.eduseplite.comrsc.org This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. lifetein.comseplite.com The side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu) and trityl (Trt). researchgate.netcblpatras.gr
Concept of Orthogonality and Quasi-Orthogonality in Protecting Group Removal
The concept of orthogonality is central to modern protecting group chemistry. total-synthesis.com An orthogonal protection scheme employs two or more protecting groups that can be removed in any order under distinct chemical conditions, without affecting each other. numberanalytics.comfiveable.me The Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group and the acid-labile tBu groups are removed by completely different types of reagents. biosynth.comresearchgate.net
Quasi-orthogonality, on the other hand, refers to a system where two protecting groups are removed by the same type of reagent but at different concentrations or strengths. biosynth.comresearchgate.net The Boc/Bn strategy can be considered quasi-orthogonal because both protecting groups are removed by acid, but the Boc group is cleaved by a weaker acid (like TFA) while the Bn groups require a much stronger acid (like HF). biosynth.com However, the order of removal is not interchangeable as in a truly orthogonal system. researchgate.net The use of orthogonal and quasi-orthogonal protecting groups provides chemists with precise control over the synthesis of complex molecules. fiveable.mesigmaaldrich.com
Significance of O-Protected L-Serine Derivatives in Contemporary Peptide Synthesis
L-serine is an amino acid with a hydroxyl (-OH) group in its side chain. wikipedia.org This hydroxyl group is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as esterification. biosynth.com The choice of the protecting group for the serine side chain is critical and can influence the properties of the resulting peptide.
O-protected L-serine derivatives are essential building blocks in the synthesis of a wide range of peptides, including those with post-translational modifications like glycosylation, where oligosaccharides are attached to the serine hydroxyl group. wikipedia.org The protecting group must be stable throughout the synthesis and selectively removable at the appropriate stage. Various protecting groups have been developed for the serine hydroxyl group, each with its own advantages and specific applications. For example, in the Boc/Bn strategy, Boc-Ser(Bzl)-OH is commonly used, where the benzyl group protects the hydroxyl. peptide.com In the Fmoc/tBu strategy, Fmoc-Ser(tBu)-OH is a standard choice. cblpatras.gr The development of novel O-protected serine derivatives, such as N-Fmoc-O-(2-ethoxyethyl)-L-serine, continues to expand the toolkit for synthesizing complex and challenging peptides. chemimpex.com
This compound: A Detailed Profile
This section provides a comprehensive overview of the chemical compound this compound, a specialized amino acid derivative used in peptide synthesis.
Chemical Identity and Physicochemical Properties
This compound is a derivative of the amino acid L-serine where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by a 2-ethoxyethyl ether.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO6 |
| Molecular Weight | 423.45 g/mol |
| Appearance | Lyophilized powder cusabio.com |
| Solubility | Soluble in DMF and DCM; moderately soluble in methanol (B129727). vulcanchem.com |
| Storage Conditions | 2–8°C under an inert atmosphere. vulcanchem.com |
This data is compiled from various sources and may have slight variations.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control to maintain the stereochemical integrity of the L-serine core. The general synthetic route involves two key steps:
Etherification of the Serine Side Chain: The hydroxyl group of L-serine is reacted with a suitable 2-ethoxyethylating agent, such as 2-ethoxyethyl bromide, in the presence of a strong base like sodium hydride (NaH) under anhydrous conditions. vulcanchem.com This forms the O-(2-ethoxyethyl)-L-serine intermediate.
N-Fmoc Protection: The amino group of the O-(2-ethoxyethyl)-L-serine intermediate is then protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent. vulcanchem.com This reaction is typically carried out in a biphasic system, such as dioxane and water, with a mild base like sodium bicarbonate to neutralize the hydrochloric acid byproduct. vulcanchem.com
Purification of the final product is generally achieved through recrystallization or column chromatography. vulcanchem.com
Role and Application in Solid-Phase Peptide Synthesis (SPPS)
In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), this compound serves as a key building block for introducing a serine residue into a growing peptide chain. The 2-ethoxyethyl group on the serine side chain offers several advantages:
Steric Hindrance: It effectively shields the hydroxyl group, preventing its participation in undesirable side reactions during the peptide coupling steps. vulcanchem.com
Enhanced Solubility: The ethoxyethyl group can improve the solubility of the protected amino acid in common SPPS solvents like DMF and NMP, which can be beneficial for handling and reaction kinetics. vulcanchem.com
The Fmoc group on the nitrogen terminus allows for its selective removal with a mild base, typically piperidine (B6355638), enabling the stepwise elongation of the peptide chain.
Cleavage and Deprotection
The removal of the protecting groups from a peptide synthesized using this compound occurs in two distinct stages:
Fmoc Group Removal: During the iterative cycles of SPPS, the N-terminal Fmoc group is cleaved using a solution of a secondary amine, most commonly 20% piperidine in DMF. researchgate.net This deprotection is rapid and occurs under mild basic conditions that leave the O-(2-ethoxyethyl) and other acid-labile side-chain protecting groups intact.
Final Cleavage and Side-Chain Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support resin, and the side-chain protecting groups, including the O-(2-ethoxyethyl) group, are removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers to capture reactive cationic species. The lability of the 2-ethoxyethyl ether under these acidic conditions is a critical aspect of its utility in this synthetic strategy.
Structure
3D Structure
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-3-(2-ethoxyethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-2-27-11-12-28-14-20(21(24)25)23-22(26)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
InChI Key |
HIOOTZNUPCWYTR-FQEVSTJZSA-N |
Isomeric SMILES |
CCOCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCOCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for N Fmoc O 2 Ethoxyethyl L Serine
Strategies for N-Fmoc Protection of L-Serine
The introduction of the Fmoc protecting group onto the α-amino group of L-serine is a crucial first step. This protection must be efficient and proceed without side reactions, such as the formation of dipeptides or racemization of the chiral center. google.com The most common methods employ Fmoc-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the acylating agent. ku.dktotal-synthesis.com
Direct Fmoc Introduction using Chloroformates and Activated Carbonates
The direct introduction of the Fmoc group is typically achieved under Schotten-Baumann conditions, which involve reacting the amino acid with the Fmoc-reagent in a biphasic system, often a mixture of an organic solvent like dioxane or dichloromethane (B109758) and an aqueous basic solution. total-synthesis.comresearchgate.net
Using 9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Fmoc-Cl is a highly reactive reagent for the N-protection of amino acids. total-synthesis.com The reaction is typically carried out by dissolving L-serine in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate, and then adding a solution of Fmoc-Cl in an organic solvent. merckmillipore.comchemicalbook.com The base neutralizes the hydrochloric acid that is liberated during the reaction. total-synthesis.com While effective, the high reactivity of Fmoc-Cl can sometimes lead to the formation of undesired by-products. ku.dk
Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): Fmoc-OSu is an activated carbonate that offers a milder and often more controllable alternative to Fmoc-Cl. ku.dk The reaction conditions are similar, employing a base to facilitate the acylation of the amino group. Fmoc-OSu is generally considered easier to handle and less prone to side reactions, making it a preferred reagent in many synthetic protocols. ku.dknih.gov
Optimization of Reaction Conditions for Fmoc-ylation
The efficiency and purity of the N-Fmoc-L-serine product are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired product while minimizing side reactions like the formation of Fmoc-protected di- and tripeptides. nih.gov
Below is a table summarizing the optimization of reaction conditions for the Fmoc protection of amino acids, which can be applied to L-serine.
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Base | Sodium Carbonate (Na₂CO₃) vs. Sodium Bicarbonate (NaHCO₃) | Sodium carbonate provides a higher pH, which can accelerate the reaction but may also increase the risk of side reactions. Sodium bicarbonate offers a milder basicity, which can lead to cleaner reactions. | ku.dkmerckmillipore.com |
| Solvent | Dioxane/Water vs. Dichloromethane (DCM)/Water | Dioxane is a common solvent for dissolving Fmoc-Cl and Fmoc-OSu. DCM can also be used, and the choice may depend on the specific amino acid and subsequent work-up procedures. | total-synthesis.comresearchgate.net |
| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature (e.g., 0°C) and then allowing it to warm to room temperature can help to control the initial exotherm and minimize the formation of by-products. | merckmillipore.com |
| Reaction Time | 1 hour to Overnight | The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion. Reaction times can vary depending on the reactivity of the reagents and the specific conditions used. | researchgate.netmerckmillipore.com |
Convergent and Stepwise Synthesis Approaches for N-Fmoc-O-(2-ethoxyethyl)-L-Serine
The synthesis of this compound can be achieved through two primary strategies: stepwise synthesis and convergent synthesis. Each approach presents distinct advantages and challenges in terms of efficiency, yield, and purification.
Stepwise Synthesis:
The most commonly employed method for the preparation of this compound is a stepwise approach. This linear sequence involves the initial modification of the L-serine side chain, followed by the protection of the alpha-amino group.
A typical stepwise synthesis protocol proceeds as follows:
Etherification of L-Serine: The synthesis commences with the etherification of the hydroxyl group of L-serine. This is typically achieved by reacting L-serine with 2-ethoxyethyl bromide in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). It is crucial to maintain anhydrous conditions to prevent hydrolysis of the reagents and to favor the desired O-alkylation over potential N-alkylation.
Fmoc Protection: Following the successful etherification to form O-(2-ethoxyethyl)-L-serine, the alpha-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is often carried out in a biphasic system, for instance, a mixture of dioxane and an aqueous solution of a mild base like sodium bicarbonate. Maintaining a controlled pH (typically between 8 and 9) and temperature (0–25°C) is critical to prevent racemization and ensure high yields of the final product. vulcanchem.com
| Step | Reactants | Reagents & Conditions | Product |
| 1 | L-Serine, 2-Ethoxyethyl bromide | NaH, Anhydrous DMF | O-(2-ethoxyethyl)-L-serine |
| 2 | O-(2-ethoxyethyl)-L-serine, Fmoc-Cl | Sodium bicarbonate, Dioxane/Water, 0-25°C | This compound |
Convergent Synthesis:
A convergent synthesis strategy offers an alternative route that can potentially streamline the process and facilitate purification by building the target molecule from pre-synthesized fragments. While specific literature detailing a convergent synthesis for this compound is not abundant, a plausible retrosynthetic analysis suggests the coupling of two key intermediates.
A conceptual convergent approach would involve:
Fragment 1 Synthesis: Preparation of a protected serine derivative where the carboxylic acid and amino group are suitably protected, leaving the hydroxyl group available for etherification. For instance, Fmoc-Ser-O-Alkyl, where the alkyl group is a temporary protecting group for the carboxylic acid.
Fragment 2 Synthesis: Preparation of the 2-ethoxyethanol (B86334) side chain precursor, which could be activated for coupling.
Coupling and Deprotection: The two fragments are then coupled, for example, via a Williamson ether synthesis. Subsequent deprotection of the carboxylic acid would yield the final product.
| Fragment | Synthetic Approach |
| Fragment A: Protected Serine Core | Protection of L-serine's amino and carboxyl groups (e.g., Fmoc and a temporary ester). |
| Fragment B: Ethoxyethyl Side Chain | Activation of 2-ethoxyethanol for etherification. |
| Coupling | Williamson ether synthesis of Fragment A and Fragment B. |
| Final Step | Selective deprotection of the carboxyl group. |
Purification and Isolation Protocols
The purity of this compound is paramount for its successful application in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of undesired side products. Therefore, robust purification and isolation protocols are essential.
Crystallization is a powerful technique for purifying solid compounds. Beyond traditional recrystallization, several advanced methods can be employed to obtain highly pure crystals of this compound.
Recrystallization with Optimized Solvent Systems: A common method involves recrystallization from a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane. vulcanchem.com An alternative, greener approach utilizes an ethanol-water system. This method involves dissolving the crude product in an ethanol/water mixture at an elevated temperature (e.g., 60-80°C) and then allowing it to cool slowly to induce crystallization. This technique can yield purities exceeding 99%.
Microseeding: This technique involves the introduction of a very small quantity of pre-existing, high-quality crystals (seeds) into a supersaturated solution of the compound. Microseeding can promote the growth of larger, more uniform crystals and can be particularly useful when spontaneous nucleation is difficult or leads to poor crystal quality.
Vapor Diffusion: In this method, a concentrated solution of the compound is allowed to equilibrate with a reservoir of a more volatile solvent in a sealed chamber. The slow diffusion of the solvent vapor gradually increases the concentration of the compound, leading to controlled crystallization. Hanging drop and sitting drop are two common setups for this technique.
Crystallization in Gels: Growing crystals within a gel matrix (e.g., agarose (B213101) or silica (B1680970) gel) can suppress convection and sedimentation, leading to the formation of higher quality crystals. The slow diffusion of the solvent through the gel promotes a more ordered crystal growth.
Under-Oil Crystallization: This microbatch technique involves dispensing a small volume of the compound's solution under a layer of inert oil. The slow evaporation of the solvent into the oil phase leads to a gradual increase in concentration and promotes crystallization. This method is particularly useful for high-throughput screening of crystallization conditions.
Chromatographic techniques are widely used for the purification of Fmoc-amino acids, offering high resolution and the ability to separate closely related impurities.
Column Chromatography: Flash column chromatography using silica gel is a standard method for the purification of this compound. A gradient elution system, for example, with a mixture of ethyl acetate and hexane, can effectively separate the product from starting materials and by-products.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA) as a mobile phase modifier. The fractions containing the pure product are collected, and the solvent is removed by lyophilization to yield the final product as a white solid. This method can achieve purities of over 98%. vulcanchem.com
| Purification Method | Principle | Typical Conditions/Parameters |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent system at different temperatures. | Ethyl acetate/hexane or Ethanol/water mixtures. |
| Preparative HPLC | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Reverse-phase C18 column; Acetonitrile/water gradient with 0.1% TFA. |
Reactivity and Stability Profiles of N Fmoc O 2 Ethoxyethyl L Serine
Stability and Deprotection Characteristics of the N-Fmoc Group
The Fmoc group is the cornerstone of one of the most widely used strategies in modern peptide synthesis, primarily due to its facile removal under mild basic conditions while remaining stable to acids. altabioscience.compublish.csiro.au
The removal of the N-Fmoc group is a critical step performed repeatedly during the elongation of the peptide chain. altabioscience.com This deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. chempep.comrsc.org The process is initiated by the abstraction of the acidic proton on the β-carbon (C9) of the fluorene (B118485) ring by a base. springernature.comnih.gov This generates a carbanion, which is stabilized by the aromatic fluorenyl system. Subsequently, the molecule undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF). chempep.comrsc.org
In practice, secondary amines like piperidine (B6355638) are commonly used as the deprotection reagent. wikipedia.org These amines serve a dual purpose: they act as the base to initiate the elimination and as a nucleophilic scavenger to trap the resulting DBF molecule, forming a stable adduct and preventing DBF from reacting with the newly liberated amine terminus of the peptide. chempep.comnih.gov
The kinetics of Fmoc deprotection are rapid. For instance, using a standard solution of 20% piperidine in N,N-dimethylformamide (DMF), the half-life (t½) for the deprotection of a resin-bound Fmoc-amino acid is typically on the order of seconds, ensuring complete removal within minutes. rsc.org The reaction can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct. chempep.com
Table 1: Common Reagents for N-Fmoc Group Deprotection
| Reagent/Solution | Typical Concentration | Characteristics & Notes |
|---|---|---|
| Piperidine | 20-50% in DMF | The most common and standard reagent; acts as both base and scavenger. wikipedia.org |
| Piperazine | 5% in DMF, often with a DBU co-base | A weaker base that can be used to minimize certain side reactions. rsc.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | A strong, non-nucleophilic base; requires a scavenger to be added. nih.gov Offers very fast deprotection. rsc.org |
This table presents general conditions used in Fmoc-based solid-phase peptide synthesis.
A key advantage of the Fmoc protecting group is its complete stability under the acidic conditions typically used to cleave side-chain protecting groups and detach the completed peptide from the resin in Boc-based synthesis. altabioscience.comchempep.com The Fmoc group is resistant to treatment with strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF). publish.csiro.auchempep.com This orthogonality allows for the use of acid-labile protecting groups, such as tert-butyl (tBu) and trityl (Trt), for side-chain protection, as they remain intact during the base-mediated N-α-deprotection cycles. altabioscience.comwikipedia.org The Fmoc group is also stable under various electrophilic conditions encountered during peptide synthesis.
Chemical Resilience and Cleavage Conditions of the O-(2-Ethoxyethyl) Side Chain Protection
The hydroxyl group of serine is reactive and requires protection to prevent undesirable side reactions during peptide synthesis. bibliomed.org The O-(2-ethoxyethyl) ether serves as a robust protecting group for this purpose.
Ethers are generally stable chemical entities, resistant to cleavage under many conditions, including the basic and neutral conditions of the Fmoc-SPPS cycle. libretexts.org The cleavage of an ether bond, such as the one in the O-(2-ethoxyethyl) group, requires strong acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a nucleophilic substitution pathway.
The mechanism involves two primary steps:
Protonation of the Ether Oxygen: A strong acid (e.g., HBr or HI) protonates the ether oxygen atom, transforming the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: A nucleophile, typically the conjugate base of the strong acid (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms. libretexts.org For a primary ether like the 2-ethoxyethyl group, this attack proceeds via an Sₙ2 mechanism at the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com
This cleavage would typically be performed during the final deprotection step after the peptide chain has been fully assembled, using a strong acid cocktail that also removes other side-chain protecting groups and cleaves the peptide from the resin. The O-(2-ethoxyethyl) group is stable to the mild basic conditions of Fmoc removal and the neutral conditions of peptide coupling.
During the peptide elongation phase of SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated to facilitate amide bond formation. This is achieved using coupling reagents. peptide.com N-Fmoc-O-(2-ethoxyethyl)-L-serine is fully compatible with these standard conditions. The ether linkage of the side chain is inert to the reagents and slightly basic environment used for coupling.
Table 2: Common Peptide Coupling Reagents Compatible with this compound
| Reagent Class | Examples | Activating Mechanism |
|---|---|---|
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate, often used with additives like HOBt to reduce racemization. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | React with the carboxylic acid to form highly reactive OBt, OAt, or O-6-ClBt active esters. peptide.comsigmaaldrich.com |
This table lists common coupling reagents used in modern peptide synthesis, all of which are compatible with the protected serine derivative.
The hydroxyl side chain of an unprotected serine residue can lead to significant side reactions during peptide synthesis. The most common is O-acylation, where the hydroxyl group is acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts and potential chain termination. bibliomed.org The primary function of the O-(2-ethoxyethyl) protecting group is to shield this hydroxyl group, thus effectively preventing such O-acylation reactions.
While the protecting group prevents direct reactions at the serine hydroxyl, other sequence-dependent side reactions can still occur. For example, if the serine residue is adjacent to an aspartic acid residue, base-catalyzed aspartimide formation can be a significant issue during the Fmoc-deprotection step. peptide.comnih.gov This reaction involves the peptide backbone amide nitrogen attacking the side-chain carbonyl of the protected aspartic acid. rsc.org Although the O-(2-ethoxyethyl) group on serine does not directly participate, its steric and electronic properties may subtly influence the rate of such neighboring group reactions. Furthermore, while serine is less susceptible to racemization than amino acids like histidine or cysteine, the basic conditions of Fmoc deprotection and the activation during coupling can pose a risk, which is generally minimized by using optimized reaction conditions and additives. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym | Role/Context |
|---|---|---|
| This compound | - | The subject amino acid derivative |
| 9-Fluorenylmethoxycarbonyl | Fmoc | N-α-amino protecting group |
| Piperidine | - | Base for Fmoc deprotection |
| N,N-Dimethylformamide | DMF | Solvent for SPPS |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Base for Fmoc deprotection |
| Trifluoroacetic acid | TFA | Acid for cleavage/deprotection |
| Dibenzofulvene | DBF | Byproduct of Fmoc deprotection |
| tert-Butyl | tBu | Acid-labile protecting group |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent |
| 1-Hydroxybenzotriazole (B26582) | HOBt | Coupling additive |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Coupling reagent |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Coupling reagent |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Coupling reagent |
| Morpholine | - | Base for Fmoc deprotection |
| Piperazine | - | Base for Fmoc deprotection |
Thermal and Chemical Stability in Storage and Handling
The stability of this compound, a key building block in peptide synthesis, is a critical factor for ensuring the integrity and success of peptide assembly. This section details the compound's reactivity and stability under various storage and handling conditions, providing guidance for maintaining its chemical purity and preventing degradation.
General Storage Recommendations for Fmoc-Amino Acids
Fmoc-protected amino acids, including this compound, are sensitive to several environmental factors that can compromise their stability. kilobio.com Key considerations for storage include temperature, moisture, and light. kilobio.com
For long-term storage, it is recommended to keep Fmoc-amino acid derivatives, such as this compound, in a tightly sealed container at -20°C. kilobio.comcusabio.com Some sources suggest a temperature range of -20°C to -80°C for extended periods, with a general shelf life of 6 months from the date of receipt in lyophilized form. cusabio.comechobiosystems.com For short-term storage, such as during daily use, a temperature of 4°C in a desiccator is advisable. kilobio.comechobiosystems.com It is crucial to allow refrigerated products to warm to room temperature before opening the container to prevent condensation, as moisture can lead to hydrolysis of the Fmoc group. kilobio.compeptide.com
Thermal Stability
Chemical Stability and Reactivity
The chemical stability of this compound is largely dictated by the reactivity of the Fmoc protecting group. This group is notably labile under basic conditions. activotec.com
Base-Induced Decomposition: The Fmoc group is susceptible to removal by both primary and secondary amines, such as piperidine, which is commonly used for deprotection in solid-phase peptide synthesis. activotec.com It also shows limited stability in the presence of tertiary amines like DIEA (N,N-Diisopropylethylamine), with the rate of degradation depending on the base concentration, solvent, and temperature. activotec.com
Solvent Effects: The choice of solvent can influence the stability of the Fmoc group. For instance, in basic solutions containing isopropanol, transesterification can occur, leading to the formation of a less reactive isopropyl ester. nih.gov
Moisture Sensitivity: Fmoc-protected amino acids are sensitive to moisture, which can cause hydrolysis and degrade the compound. kilobio.com Therefore, storage in a desiccator with a drying agent like silica (B1680970) gel is recommended. kilobio.com
Light Sensitivity: Exposure to light, particularly UV radiation, can lead to photodegradation of Fmoc-protected amino acids. kilobio.com It is advisable to store them in light-resistant containers. kilobio.com
To mitigate degradation, it is essential to handle this compound with care, using gloves to prevent enzymatic or bacterial contamination and protecting it from direct light. peptide.com Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound. cusabio.comechobiosystems.com
Interactive Data Table: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temperature | -20°C to -80°C cusabio.comechobiosystems.com | To minimize thermal decomposition and maintain long-term stability. |
| Short-Term Storage Temperature | 4°C in a desiccator kilobio.comechobiosystems.com | For convenient access during use while protecting from moisture. |
| Container | Tightly sealed, light-resistant kilobio.compeptide.com | To prevent contamination, moisture ingress, and photodegradation. |
| Handling | Allow to warm to room temperature before opening peptide.com | To prevent condensation and subsequent hydrolysis. |
| Handling | Avoid repeated freeze-thaw cycles cusabio.comechobiosystems.com | To prevent accelerated degradation of the compound. |
| Handling | Use gloves peptide.com | To avoid enzymatic and bacterial contamination. |
Applications of N Fmoc O 2 Ethoxyethyl L Serine in Advanced Peptide Synthesis
Integration as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of peptide assembly. The methodology involves the stepwise addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble polymeric support. The selection of side-chain protecting groups is critical to prevent unwanted reactions during synthesis. N-Fmoc-O-(2-ethoxyethyl)-L-serine is particularly well-suited for the standard Fmoc/tBu strategy, where the N-α-Fmoc group is removed with a mild base (e.g., piperidine) at each cycle, while the side-chain protecting groups are retained until final cleavage with a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com
The incorporation of this compound into an SPPS protocol follows standard procedures. The key attributes of this building block stem from its O-(2-ethoxyethyl) side-chain protecting group, which serves two primary functions. Firstly, it provides robust steric protection for the serine hydroxyl group, preventing undesirable side reactions such as O-acylation during coupling steps. vulcanchem.com Secondly, the ether-based structure of the protecting group enhances the solubility of the growing peptide-resin conjugate in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). vulcanchem.com This improved solvation facilitates more efficient reagent access and reaction kinetics, particularly for hydrophobic or aggregation-prone sequences. vulcanchem.com
Optimization of Coupling Protocols and Reaction Efficiencies
The efficiency of peptide bond formation (coupling) is paramount to the success of SPPS. The carboxyl group of the incoming this compound must be activated to facilitate its reaction with the free N-terminal amine of the resin-bound peptide chain. A variety of coupling reagents, broadly classified as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts, are employed for this purpose, often in conjunction with additives that suppress racemization and improve reaction rates. chempep.comembrapa.br
The choice of coupling reagent and conditions can be optimized to ensure high efficiency when incorporating this compound. While specific kinetic data for this derivative are not extensively documented, general principles for Fmoc-amino acids apply. For routine couplings, a combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) is effective. nih.gov For more challenging couplings, which may be hindered by steric bulk or secondary structure formation, more potent aminium/uronium reagents like HATU or HBTU are preferred. chempep.com These are used with a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. chempep.com The use of collidine may be favored in some cases to minimize the risk of base-induced racemization of the serine residue. chempep.com
Table 1: Common Coupling Reagents for Incorporating this compound in SPPS
| Reagent Class | Example(s) | Additive | Base | Key Characteristics |
|---|---|---|---|---|
| Carbodiimide | DIC | HOBt, OxymaPure | (Optional) | Cost-effective; low racemization risk with additive. |
| Aminium/Uronium | HBTU, HATU | (Internal) | DIPEA, Collidine | High coupling efficiency; rapid reaction times; suitable for difficult sequences. chempep.com |
Impact on Peptide Elongation and Chain Assembly
A significant challenge during the elongation of long peptide chains in SPPS is the tendency for intermolecular aggregation, which leads to incomplete reactions and difficult purifications. This phenomenon is particularly pronounced in hydrophobic sequences. The physical properties of the growing peptide-resin complex are heavily influenced by the constituent amino acid side chains.
The incorporation of this compound can have a positive impact on chain assembly. The flexible and polar ether linkage of the 2-ethoxyethyl group acts as a "solubilizing handle," disrupting the hydrophobic interactions between peptide chains that lead to aggregation. vulcanchem.com By improving the solvation of the peptide-resin matrix, this building block helps to maintain an extended chain conformation, ensuring that the N-terminal amine remains accessible for subsequent coupling cycles. This facilitates a smoother and more efficient elongation process, ultimately leading to higher purity of the crude peptide product.
Utility in Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, especially for the large-scale production of shorter peptides or for fragment condensation approaches to build very large proteins. In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. Purification after each step is a critical and often time-consuming part of the process.
The properties that make this compound advantageous in SPPS are also beneficial in solution-phase strategies. The enhanced solubility conferred by the 2-ethoxyethyl group is particularly valuable for synthesizing hydrophobic or sparingly soluble peptide segments that would otherwise be difficult to handle in solution. vulcanchem.com This can simplify purification procedures, such as extraction or crystallization, by keeping the desired product and intermediates dissolved. nih.gov
Furthermore, the Fmoc group is well-suited for solution-phase synthesis, although its removal requires careful consideration. The byproduct of Fmoc deprotection, dibenzofulvene, must be effectively scavenged by the amine base (e.g., piperidine) to prevent its reaction with the newly liberated N-terminal amine of the peptide. nih.gov The O-(2-ethoxyethyl) group is stable to these basic deprotection conditions, providing the necessary orthogonal protection for the serine hydroxyl group throughout the synthesis. iris-biotech.de
Strategic Implementation in the Synthesis of Complex Peptide Architectures
The creation of peptides with non-linear structures, such as branched or cyclic peptides, requires sophisticated protection strategies. These complex architectures are of great interest as they often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts. The use of amino acid building blocks with orthogonal side-chain protection is fundamental to these advanced synthetic routes. peptide.compeptide.com
Selective Side-Chain Modifications and Bioconjugation Strategies
The ability to selectively deprotect a single type of side chain while all others, including the N-terminal Fmoc group and the peptide-resin linkage, remain intact is known as orthogonal deprotection. iris-biotech.deresearchgate.net This strategy opens the door to site-specific modifications, such as the attachment of labels (fluorophores, biotin), polyethylene (B3416737) glycol (PEG) chains, or other molecules in a process known as bioconjugation.
While the 2-ethoxyethyl group is generally stable and designed to be removed during the final acid-mediated cleavage step along with other side-chain protecting groups like tBu, its ether linkage presents a theoretical opportunity for selective cleavage under specific conditions that would not affect standard tBu or Trt groups. Ether-cleaving reagents such as strong Lewis acids could potentially be explored for this purpose. If a selective deprotection protocol were established for the 2-ethoxyethyl group, this compound would become a valuable tool for the site-specific modification of serine residues within a peptide sequence. This would allow for the introduction of various functionalities onto the serine hydroxyl group while the peptide remains anchored to the solid support.
Preparation of Branched and Cyclic Peptides Utilizing Differential Deprotection
The synthesis of branched and cyclic peptides relies heavily on the use of trifunctional amino acids with side chains that can be used as handles for chain extension or cyclization. nih.govresearchgate.net An orthogonal protecting group on an amino acid side chain can be selectively removed to unmask a reactive site for further synthetic manipulations.
The O-(2-ethoxyethyl) group on serine, if rendered selectively cleavable, would enable its use in such strategies. For example, in the synthesis of a branched peptide, the linear backbone could be assembled, followed by the selective removal of the 2-ethoxyethyl group from a serine residue. A second peptide chain could then be synthesized, originating from the newly exposed serine hydroxyl group.
Similarly, for on-resin cyclization, a peptide can be anchored to the resin via its C-terminus or a side chain. peptide.com After assembly of the linear sequence, the N-terminal Fmoc group and a side-chain protecting group can be removed, allowing for a head-to-side-chain or side-chain-to-side-chain cyclization reaction. The potential for selective deprotection of the O-(2-ethoxyethyl) group would allow the serine side chain to act as the anchor point for on-resin, side-chain-to-tail cyclization, a powerful strategy for producing constrained cyclic peptides. nih.gov
Role in the Construction of Peptide-Based Supramolecular Structures
This compound is a specialized amino acid derivative that plays a significant role in the field of supramolecular chemistry, particularly in the construction of ordered, non-covalently linked peptide-based architectures. The unique structural features of this molecule, namely the fluorenylmethyloxycarbonyl (Fmoc) group and the O-(2-ethoxyethyl) side chain modification, provide the necessary balance of intermolecular forces to drive the self-assembly process into functional supramolecular structures such as hydrogels and nanofibers.
The formation of these complex structures is primarily governed by a combination of non-covalent interactions. The bulky, aromatic Fmoc group is a key driver for self-assembly, facilitating π-π stacking interactions between molecules. This is a common feature among Fmoc-protected amino acids and short peptides, which are well-known building blocks for supramolecular polymers. In addition to these aromatic interactions, hydrogen bonding between the peptide backbones and the carbamate (B1207046) linkage of the Fmoc group further stabilizes the resulting assemblies, often leading to the formation of β-sheet-like arrangements, a common secondary structure in these materials.
The O-(2-ethoxyethyl) modification of the serine side chain introduces an additional layer of control over the self-assembly process. This flexible ether linkage can influence the solubility, hydrophilicity, and steric interactions of the monomeric units. While direct research on the supramolecular self-assembly of this compound is limited, insights can be drawn from studies on other modified Fmoc-serine derivatives. For instance, research on Fmoc-O-tert-butyl-L-serine has shown that modifications to the serine side chain can lead to controlled morphological transitions in the resulting supramolecular structures, with changes in concentration and temperature inducing shifts from spherical assemblies to more complex flower-like or rod-like morphologies. It is plausible that the ethoxyethyl group in this compound would similarly modulate the packing of the molecules, influencing the final architecture of the supramolecular assembly.
Furthermore, the ether
Advanced Spectroscopic and Chromatographic Characterization of N Fmoc O 2 Ethoxyethyl L Serine
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N-Fmoc-O-(2-ethoxyethyl)-L-serine. These techniques provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments confirms the presence and connectivity of the N-Fmoc protecting group, the L-serine core, and the O-(2-ethoxyethyl) side chain.
¹H NMR Spectroscopy: The ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each proton in the molecule. The aromatic protons of the fluorenyl group appear in the downfield region (approximately 7.2-7.8 ppm). The characteristic protons of the serine backbone, including the alpha-proton (Hα) and the beta-protons (Hβ), show specific chemical shifts and coupling patterns. The ethoxyethyl side chain protons are identifiable by their unique resonances and multiplicities.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the alpha-proton and beta-protons of the serine residue. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for each C-H pair.
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Fmoc-H (aromatic) | 7.77, 7.59, 7.41, 7.32 | d, d, t, t | 143.8, 141.3, 127.8, 127.1, 125.1, 120.0 |
| Fmoc-CH, CH₂ | 4.24, 4.40 | t, d | 67.3, 47.2 |
| Ser-NH | 5.50 | d | - |
| Ser-αCH | 4.45 | m | 54.5 |
| Ser-βCH₂ | 3.90, 3.75 | m | 70.5 |
| O-CH₂-CH₂-O | 3.65 | t | 69.8 |
| O-CH₂-CH₂-O | 3.70 | t | 67.0 |
| O-CH₂-CH₃ | 3.55 | q | 66.5 |
| O-CH₂-CH₃ | 1.22 | t | 15.2 |
| COOH | 10.5 (broad) | s | 174.5 |
| Fmoc-C=O | - | - | 156.2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a common technique used for this analysis, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
HRMS: The experimentally measured mass is compared to the theoretical exact mass calculated from the molecular formula (C₂₂H₂₅NO₆). A close match (typically within 5 ppm) confirms the elemental composition.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting fragment ions provide valuable structural information. Characteristic fragmentation patterns for this compound include the neutral loss of the fluorenylmethoxycarbonyl (Fmoc) group or parts of the ethoxyethyl side chain. These fragmentation pathways help to confirm the identity and structure of the compound. For instance, a common fragmentation involves the loss of the dibenzofulvene moiety from the Fmoc group.
Interactive Data Table: Predicted HRMS and MS/MS Fragmentation Data for this compound
| Ion | Molecular Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | C₂₂H₂₆NO₆⁺ | 400.1704 | Protonated molecule |
| [M+Na]⁺ | C₂₂H₂₅NNaO₆⁺ | 422.1523 | Sodium adduct |
| [M+H - C₁₅H₁₂O₂]⁺ | C₇H₁₄NO₄⁺ | 176.0866 | Loss of Fmoc group |
| [M+H - C₄H₈O]⁺ | C₁₈H₁₈NO₅⁺ | 328.1180 | Loss of ethoxy group from side chain |
| [C₁₅H₁₁O]⁺ | C₁₅H₁₁O⁺ | 207.0805 | Dibenzofulvene cation from Fmoc |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. Key absorptions for this compound include the stretching vibrations of the N-H bond of the carbamate (B1207046), the C=O bonds of the carboxylic acid and the Fmoc group, and the C-O bonds of the ether linkage.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily used to characterize the fluorenyl moiety of the Fmoc protecting group. This aromatic system exhibits strong absorbance in the UV region. The wavelength of maximum absorbance (λmax) is a characteristic feature of the Fmoc group and is useful for quantitative analysis, such as in HPLC detection. For Fmoc-protected amino acids, a strong absorption is typically observed around 265 nm. nih.gov
Interactive Data Table: Characteristic IR and UV-Vis Spectroscopic Data
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | N-H Stretch | ~3300 | Amide N-H |
| IR | O-H Stretch | ~3000 (broad) | Carboxylic acid O-H |
| IR | C=O Stretch | ~1715 | Carboxylic acid C=O |
| IR | C=O Stretch | ~1690 | Fmoc urethane (B1682113) C=O |
| IR | C-O-C Stretch | ~1100 | Ether linkage |
| UV-Vis | λmax | ~265 | Fmoc group π-π* transition |
| UV-Vis | λmax | ~301 | Dibenzofulvene-piperidine adduct (after deprotection) nih.gov |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from closely related impurities.
Method Development: The development of a suitable HPLC method involves optimizing several parameters. A C18 stationary phase is commonly used for the separation of Fmoc-protected amino acids. The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to achieve good resolution of all components. Detection is most commonly performed using a UV detector set at the absorbance maximum of the Fmoc group (around 265 nm). nih.gov Purity levels of over 98% are often achievable with optimized methods.
Interactive Data Table: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | |
| Stationary Phase | C18 |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 250 mm |
| Mobile Phase | |
| Eluent A | 0.1% TFA in Water |
| Eluent B | 0.1% TFA in Acetonitrile |
| Gradient | |
| 0-5 min | 50% B |
| 5-25 min | 50% to 95% B |
| 25-30 min | 95% B |
| 30-35 min | 95% to 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Solvent and Impurity Analysis
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification processes. Since this compound itself is not sufficiently volatile for GC analysis, the focus is on detecting and quantifying solvents that may be present in the final product.
Analysis of Residual Solvents: Headspace GC is the preferred method for this analysis. pepdd.com In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace), which contains the volatile solvents, is injected into the GC system. This avoids the introduction of the non-volatile amino acid derivative onto the GC column. Common solvents that may be present include ethyl acetate (B1210297), hexanes, dichloromethane (B109758), and N,N-dimethylformamide (DMF), which are often used in the synthesis and purification steps. A capillary column with a suitable stationary phase is used for the separation of these solvents, and a Flame Ionization Detector (FID) is typically employed for their detection and quantification. rroij.comnih.gov
Interactive Data Table: Typical Headspace GC Method for Residual Solvent Analysis
| Parameter | Condition |
| System | Headspace Gas Chromatograph with FID |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Dimensions | 30 m x 0.32 mm, 0.5 µm film thickness |
| Temperatures | |
| Headspace Oven | 80 °C |
| Injector | 150 °C |
| Detector | 250 °C |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 min |
| Ramp Rate | 10 °C/min to 200 °C |
| Final Hold | 5 min |
| Carrier Gas | Helium or Nitrogen |
Capillary Electrophoresis (CE) for Amino Acid Derivative Analysis
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of amino acid derivatives due to its high efficiency, resolution, and minimal sample consumption. In the context of this compound, CE is particularly useful for assessing purity and monitoring reaction progress. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
Research on the enantiomeric separation of N-Fmoc amino acids has demonstrated the utility of chiral selectors in the background electrolyte (BGE). For instance, cyclodextrins such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be employed to resolve enantiomers. nih.gov The separation is achieved through differential complexation between the chiral selector and the enantiomers of the Fmoc-amino acid. nih.gov For the analysis of a single enantiomer like this compound, a non-chiral CE method is typically sufficient for purity assessment.
The optimization of CE methods for Fmoc-amino acids involves careful consideration of the BGE composition, including pH, buffer concentration, and the use of organic modifiers. A typical BGE for the analysis of Fmoc-amino acids might consist of a borate (B1201080) buffer at a pH around 9, which ensures the deprotonation of the carboxylic acid group and provides good buffering capacity. The addition of organic solvents like methanol (B129727) or acetonitrile can help to improve the solubility of the hydrophobic Fmoc-derivatives and modify the electroosmotic flow (EOF), thereby influencing the separation resolution and analysis time.
Table 1: Hypothetical Capillary Electrophoresis Parameters and Results for this compound
| Parameter | Value |
| Instrument | Standard Capillary Electrophoresis System with UV Detector |
| Capillary | Fused Silica (B1680970), 50 µm i.d., 60 cm total length (52 cm effective) |
| Background Electrolyte (BGE) | 25 mM Sodium Borate, pH 9.2, with 20% (v/v) Acetonitrile |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | UV, 265 nm |
| Analyte | This compound |
| Expected Migration Time (tm) | ~ 8.5 min |
| Separation Efficiency (N) | > 200,000 theoretical plates |
| Potential Impurities | Unreacted O-(2-ethoxyethyl)-L-serine, Fmoc-OH |
The high theoretical plate count indicates a very efficient separation, allowing for the resolution of the main compound from potential impurities such as the unreacted amino acid precursor or the hydrolysis product of the Fmoc-Cl reagent (Fmoc-OH).
Quantitative Analytical Approaches for Derivatization Efficiency
The efficiency of the derivatization reaction to produce this compound is a critical parameter, especially in preparative applications like peptide synthesis. Incomplete derivatization leads to lower yields and the presence of impurities that can complicate subsequent steps. High-performance liquid chromatography (HPLC) is the most common technique for quantifying the efficiency of Fmoc derivatization reactions.
The quantification is typically performed using a reversed-phase HPLC method with UV detection. The Fmoc group has a strong chromophore, allowing for sensitive detection at around 265 nm. To determine the derivatization efficiency, a known amount of the starting material, O-(2-ethoxyethyl)-L-serine, is subjected to the derivatization reaction with Fmoc-Cl. The resulting mixture is then analyzed by HPLC.
The derivatization efficiency can be calculated by comparing the peak area of the product, this compound, to the initial amount of the starting amino acid, often using a calibration curve generated with a pure standard of the Fmoc-derivative. Alternatively, an internal standard can be used to improve the accuracy of the quantification.
Several factors can influence the derivatization efficiency, including the pH of the reaction medium, the molar ratio of Fmoc-Cl to the amino acid, the reaction time, and the solvent system. Optimization of these parameters is crucial for achieving high derivatization yields. Studies on the derivatization of other amino acids with Fmoc-Cl have shown that a slightly alkaline pH (around 8-9) and a molar excess of the Fmoc-Cl reagent are generally favorable.
The following table presents hypothetical data on the derivatization efficiency of O-(2-ethoxyethyl)-L-serine with Fmoc-Cl under various reaction conditions, as would be determined by quantitative HPLC analysis. This data is illustrative and based on general principles of Fmoc chemistry.
Table 2: Hypothetical Derivatization Efficiency of O-(2-ethoxyethyl)-L-serine with Fmoc-Cl under Various Conditions
| Reaction Condition | Parameter Varied | Value | Derivatization Efficiency (%) |
| 1 | pH | 7.5 | 85 |
| 2 | pH | 8.5 | 98 |
| 3 | pH | 9.5 | 95 |
| 4 | Molar Ratio (Fmoc-Cl : Amino Acid) | 1.0 : 1 | 90 |
| 5 | Molar Ratio (Fmoc-Cl : Amino Acid) | 1.2 : 1 | 98 |
| 6 | Molar Ratio (Fmoc-Cl : Amino Acid) | 1.5 : 1 | 99 |
| 7 | Reaction Time | 15 min | 92 |
| 8 | Reaction Time | 30 min | 98 |
| 9 | Reaction Time | 60 min | 98 |
From this representative data, it can be concluded that optimal derivatization is achieved at a pH of 8.5, with a slight molar excess of Fmoc-Cl (1.2:1), and a reaction time of 30 minutes. These conditions ensure a high conversion of the starting amino acid to the desired N-Fmoc protected derivative, which is essential for its use in further synthetic applications. A method for selective and sensitive quantification of amino acids using Fmoc-Cl derivatization followed by LC-ESI-MS/MS has also been described, offering high selectivity and sensitivity. researchgate.net
Computational and Theoretical Investigations of N Fmoc O 2 Ethoxyethyl L Serine
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful lens through which to explore the conformational landscape of N-Fmoc-O-(2-ethoxyethyl)-L-serine. These simulations model the atomic motions of the molecule over time, providing insights into its preferred shapes and flexibility.
Expected Conformational Preferences:
Based on studies of similar Fmoc-protected amino acids and dipeptides, the conformational space of this compound is expected to be dominated by the interplay between the bulky Fmoc group, the flexible ethoxyethyl side chain, and the peptide backbone. The major determinants of its conformation are the dihedral angles (phi, ψ, and χ) of the amino acid.
Backbone Dihedrals (φ, ψ): The sterically demanding Fmoc group significantly restricts the accessible regions of the Ramachandran plot for the backbone dihedral angles (φ and ψ). It is anticipated that the molecule will predominantly adopt conformations in the β-sheet region of the plot.
Side-Chain Dihedrals (χ): The O-(2-ethoxyethyl) side chain possesses multiple rotatable bonds, leading to a higher degree of conformational flexibility compared to simpler alkyl ethers. MD simulations would be crucial to identify the most populated rotameric states of this side chain and to understand its spatial relationship with the Fmoc group and the peptide backbone. The presence of the ether oxygen atoms in the side chain could also lead to transient intramolecular hydrogen bonding interactions with the amide proton, which would influence the conformational equilibrium.
A representative MD simulation of a dipeptide containing an O-alkylated serine would likely show a propensity for extended conformations, driven by the steric hindrance of the Fmoc group. For instance, simulations of Fmoc-dipeptides often reveal that π-π stacking interactions between the fluorenyl rings of adjacent molecules can drive self-assembly into ordered structures like nanofibers. While a single molecule simulation focuses on intramolecular interactions, the conformational preferences identified would be critical in understanding its role in such intermolecular processes.
| Parameter | Predicted Dominant Conformation/Interaction | Rationale |
| Backbone Conformation | Extended (β-strand like) | Steric hindrance from the large Fmoc group disfavors compact or helical structures. |
| Side-Chain Conformation | Multiple low-energy rotamers | Flexibility of the ethoxyethyl chain allows for various spatial arrangements. |
| Intramolecular Interactions | Potential for weak H-bonds | The ether oxygens in the side chain may interact with the backbone N-H proton. |
| Intermolecular Interactions | π-π stacking of Fmoc groups | Aromatic fluorenyl rings can stack, leading to aggregation at higher concentrations. |
Quantum Chemical Calculations for Reactivity Prediction and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound, which in turn govern its reactivity.
Key Electronic Properties:
Atomic Charges: DFT calculations can provide a quantitative measure of the partial charges on each atom. The oxygen atoms of the ethoxyethyl group are expected to carry significant negative partial charges, making them potential sites for hydrogen bond acceptance. The carbonyl carbon of the carboxylic acid will have a positive partial charge, making it susceptible to nucleophilic attack during peptide coupling reactions.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For a protected amino acid like this, the HOMO is likely to be localized on the electron-rich fluorenyl moiety of the Fmoc group. The LUMO is expected to be centered on the carboxyl group and the Fmoc group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. Regions of negative potential (typically colored red) would be expected around the carbonyl and ether oxygens, indicating their nucleophilic character. Regions of positive potential (blue) would be found around the acidic proton of the carboxylic acid and the amide proton.
A DFT study on a related dipeptide, n-formyl-d-serine-d-alanine-NH2, has shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. researchgate.net Similar calculations for this compound would be expected to reveal the electronic consequences of the ether linkage on the serine side chain, such as its influence on the acidity of the α-proton and the nucleophilicity of the carboxylate.
| Property | Predicted Characteristics | Implication for Reactivity |
| HOMO | Localized on the Fmoc group | Site for electrophilic attack. |
| LUMO | Localized on the carboxyl and Fmoc groups | Site for nucleophilic attack. |
| Atomic Charges | Negative charge on ether and carbonyl oxygens | Influences non-covalent interactions and solvation. |
| ESP | Negative potential around oxygens, positive around acidic protons | Guides intermolecular interactions and reaction pathways. |
Computational Modeling of Protecting Group Deprotection Mechanisms
The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS), proceeding via a base-mediated β-elimination mechanism. Computational modeling can provide a detailed, step-by-step understanding of this process.
The E1cB Mechanism:
The deprotection of the Fmoc group is generally accepted to occur through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. acs.org
Proton Abstraction: A base, typically piperidine (B6355638) in SPPS, abstracts the acidic proton from the C9 position of the fluorenyl ring. This is the rate-determining step.
Formation of a Carbanion Intermediate: This proton abstraction generates a resonance-stabilized carbanion (a dibenzofulvene-like intermediate).
Elimination: The carbanion intermediate is unstable and rapidly undergoes elimination, breaking the C-O bond of the carbamate (B1207046) and releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).
DBF Scavenging: The highly reactive DBF is then trapped by the base (e.g., piperidine) to form a stable adduct.
Computational studies can model the reaction pathway, calculate the activation energies for each step, and characterize the transition states. While no specific studies on this compound deprotection are available, the electronic nature of the O-(2-ethoxyethyl) group is not expected to significantly alter the fundamental E1cB mechanism, which is primarily dictated by the properties of the Fmoc group itself. However, the solvent environment and the nature of the base used have been shown to have a substantial impact on the reaction kinetics, and computational models can help in optimizing these conditions.
In Silico Studies on Structure-Reactivity Relationships in Peptide Coupling Reactions
In silico studies are invaluable for understanding how the structure of this compound influences its reactivity in peptide coupling reactions. The goal of these reactions is to form a new peptide bond between the carboxyl group of the protected serine derivative and the free amine of the growing peptide chain.
Factors Influencing Coupling Efficiency:
Steric Hindrance: The bulkiness of both the Fmoc group and the O-(2-ethoxyethyl) side chain can sterically hinder the approach of the incoming nucleophile (the amine of the other amino acid). The flexible nature of the ethoxyethyl chain might allow it to adopt conformations that either shield or expose the reaction center at the carboxyl group. Computational modeling of the transition state for the coupling reaction can quantify the steric clash and help in selecting appropriate coupling reagents that can overcome this hindrance.
Electronic Effects: The electron-withdrawing nature of the Fmoc group and the ether oxygen in the side chain can influence the electrophilicity of the carbonyl carbon of the carboxylic acid. Activation of the carboxylic acid with a coupling reagent (e.g., HCTU, PyBOP) is necessary to make it sufficiently reactive. Quantum chemical calculations can model the electronic structure of the activated ester intermediate and predict its susceptibility to nucleophilic attack.
Side Reactions: A common side reaction in peptide synthesis involving serine is racemization, where the stereochemistry at the α-carbon is inverted. The risk of racemization is dependent on the coupling method and the structure of the amino acid derivative. Computational studies can explore the potential energy surface for the racemization pathway, which typically involves the formation of an oxazolone (B7731731) intermediate, and thereby help in identifying conditions that minimize this unwanted side reaction.
While direct computational data for this compound is lacking, the principles derived from studies of other sterically hindered or electronically modified amino acids are highly applicable. These studies consistently show that a careful balance of activating reagents and reaction conditions is necessary to achieve high coupling efficiency and minimize side reactions.
Comparative Analysis with Other O Protected L Serine Derivatives in Fmoc Chemistry
Structural and Mechanistic Comparison with Analogous Protecting Groups
The fundamental structural difference among these derivatives lies in the nature of the ether linkage protecting the serine hydroxyl group. This variation directly influences the steric environment around the amino acid and the electronic stability of the carbocation intermediate formed during acid-catalyzed deprotection.
N-Fmoc-O-(2-ethoxyethyl)-L-serine This derivative features a flexible, linear 2-ethoxyethyl ether protecting group. Structurally, the ethoxyethyl group is less bulky than the branched t-butyl or trityl groups. Its cleavage mechanism under acidic conditions proceeds via protonation of the ether oxygen followed by nucleophilic attack, though specific mechanistic studies are not widely documented. Given it is a primary ether, its cleavage is expected to be less facile than groups that form stable tertiary or resonance-stabilized carbocations.
This is one of the most common derivatives used in standard Fmoc/tBu SPPS. nih.gov The side chain is protected by a bulky tert-butyl ether. Upon treatment with a strong acid like trifluoroacetic acid (TFA), the deprotection mechanism proceeds through an SN1 pathway, involving the formation of a stable tertiary tert-butyl carbocation. iris-biotech.depeptide.com This stability ensures efficient cleavage under standard conditions.
The ethyl group is a simple, small primary ether. Compared to the tert-butyl group, the ethyl group is significantly less sterically hindering. Its acid-catalyzed cleavage would proceed via an SN2 or borderline SN1/SN2 mechanism, which does not involve a highly stabilized carbocation intermediate. Consequently, it is expected to be much more stable to acidolysis than tert-butyl or trityl ethers.
The trityl (triphenylmethyl) group is exceptionally bulky and highly acid-labile. cblpatras.gr The cleavage mechanism involves the formation of the trityl cation, which is highly stabilized through resonance across its three phenyl rings. thermofisher.com This high stability allows for its removal under very mild acidic conditions, a feature that distinguishes it from most other ether-based protecting groups. cblpatras.gr
The benzyl (B1604629) ether group offers significant stability. peptide.com Its acid-catalyzed cleavage is less favorable than that of the tBu group because the resulting benzyl carbocation is less stable than the tert-butyl cation. Complete removal typically requires very strong acids like hydrogen fluoride (B91410) (HF), which are characteristic of Boc-SPPS, not Fmoc-SPPS. peptide.comiris-biotech.de Alternatively, the Bzl group can be removed via catalytic hydrogenolysis. peptide.com
| Derivative | Protecting Group | Key Structural Feature | Acid-Catalyzed Cleavage Mechanism | Carbocation Intermediate Stability |
|---|---|---|---|---|
| Fmoc-Ser(ethoxyethyl)-OH | 2-Ethoxyethyl | Flexible, linear primary ether | Likely SN2-like | Low (primary) |
| Fmoc-Ser(tBu)-OH | tert-Butyl | Bulky, branched tertiary ether | SN1 | High (tertiary) |
| Fmoc-Ser(Et)-OH | Ethyl | Small, linear primary ether | SN2 | Low (primary) |
| Fmoc-Ser(Trt)-OH | Trityl | Very bulky, triphenylmethyl ether | SN1 | Very High (resonance-stabilized) |
| Fmoc-Ser(Bzl)-OH | Benzyl | Aromatic, benzylic ether | SN1/SN2 or Hydrogenolysis | Moderate (resonance-stabilized) |
Comparative Evaluation of Deprotection Conditions and Selectivity
This compound : This group is expected to be stable to the basic conditions of Fmoc removal. Due to its primary ether structure, it would likely require standard to strong TFA cleavage cocktails (e.g., 95% TFA) for removal, similar to Fmoc-Ser(tBu)-OH. Its selectivity profile is not extensively documented but is presumed to be compatible with the standard Fmoc/tBu strategy.
Fmoc-Ser(tBu)-OH : The tBu group is completely stable to the 20% piperidine (B6355638) in DMF used for Fmoc deprotection. iris-biotech.de It is efficiently removed with high-concentration TFA cocktails (e.g., 95% TFA with scavengers) during the final cleavage from acid-sensitive resins like Wang or Rink Amide. peptide.com It is stable to the very mild acid conditions (e.g., 1% TFA in DCM) used to remove highly labile groups like Trt, ensuring excellent orthogonality. iris-biotech.depeptide.com
Fmoc-Ser(Et)-OH : The ethyl ether is highly stable and would resist cleavage by standard TFA cocktails. Its removal would likely necessitate harsher conditions, such as the strong acids used in Boc-SPPS (e.g., HF), making it generally unsuitable for standard Fmoc protocols.
Fmoc-Ser(Trt)-OH : The trityl group's high acid lability is its defining feature. It can be selectively removed on-resin using very dilute acid (e.g., 1-2% TFA in DCM) without cleaving tBu or Boc groups. iris-biotech.decblpatras.gr This allows for specific side-chain modifications, such as glycosylation or phosphorylation, while the peptide remains attached to the support. For final cleavage, it is readily removed by standard TFA cocktails. sigmaaldrich.com
Fmoc-Ser(Bzl)-OH : The benzyl group is stable to piperidine but problematic in the context of final cleavage. It is only partially removed by 95% TFA, leading to incomplete deprotection. peptide.com Its effective cleavage requires conditions like HF or trifluoromethanesulfonic acid (TFMSA), which are not standard in Fmoc-SPPS, or catalytic hydrogenolysis, which is an additional solution-phase step. peptide.comrsc.org This limits its use in typical Fmoc workflows.
| Derivative | Stability to 20% Piperidine/DMF | Final Cleavage Reagent | Selective On-Resin Cleavage Possible? | Orthogonality Notes |
|---|---|---|---|---|
| Fmoc-Ser(ethoxyethyl)-OH | Stable | TFA (e.g., 95%) | No | Considered compatible with standard Fmoc/tBu strategy. |
| Fmoc-Ser(tBu)-OH | Stable iris-biotech.de | TFA (e.g., 95%) altabioscience.com | No | Orthogonal to Fmoc and Trt groups. The standard for Fmoc-SPPS. iris-biotech.denih.gov |
| Fmoc-Ser(Et)-OH | Stable | Resistant to TFA; requires HF/TFMSA | No | Not orthogonal to standard Fmoc/tBu final cleavage conditions. |
| Fmoc-Ser(Trt)-OH | Stable | Dilute TFA (1-2%) or standard TFA (95%) iris-biotech.decblpatras.gr | Yes (with dilute acid) cblpatras.gr | Provides an additional level of orthogonality for selective side-chain chemistry. cblpatras.gr |
| Fmoc-Ser(Bzl)-OH | Stable | HF, TFMSA, or Hydrogenolysis peptide.com | No | Not fully cleaved by TFA, making it incompatible with standard Fmoc final deprotection. peptide.comiris-biotech.de |
Assessment of Relative Stability and Performance in Peptide Synthesis Protocols
Beyond deprotection, the protecting group's influence on solubility, aggregation, and potential side reactions during synthesis cycles is crucial for performance.
This compound : The flexible and polar ether chain may potentially improve the solvation of the growing peptide chain, possibly reducing aggregation tendencies in some sequences. It is expected to be highly stable throughout the synthesis cycles, with no known side reactions reported.
Fmoc-Ser(tBu)-OH : This derivative is the workhorse of Fmoc-SPPS and performs reliably in most cases. nih.gov However, in sequences prone to aggregation, such as poly-serine stretches, the steric bulk of the tBu group can contribute to poor solvation and incomplete Nα-Fmoc deprotection, leading to deletion sequences. cblpatras.gr Racemization has also been reported as a potential issue when using strong bases like DIPEA during coupling. chempep.com
Fmoc-Ser(Et)-OH : While its smaller size might be an advantage in mitigating steric hindrance compared to tBu, its high stability and the harsh conditions required for its removal make it an impractical choice for routine Fmoc-SPPS.
Fmoc-Ser(Trt)-OH : The bulkiness of the Trt group has been shown to be advantageous in some difficult sequences by disrupting interchain hydrogen bonding and reducing aggregation, leading to purer crude peptides compared to tBu-protected analogues. cblpatras.gr However, its high acid lability can be a double-edged sword, as minor, cumulative premature deprotection during acidic wash steps or prolonged coupling times could occur, leading to side products.
Fmoc-Ser(Bzl)-OH : The Bzl group is very stable during all steps of chain elongation. Its primary performance limitation is its incompatibility with the final TFA cleavage step, which relegates its use primarily to Boc-based strategies or the synthesis of protected peptide fragments that will be cleaved from highly acid-sensitive resins. peptide.compeptide.com
| Derivative | Stability During SPPS Cycles | Performance Advantages | Performance Disadvantages |
|---|---|---|---|
| Fmoc-Ser(ethoxyethyl)-OH | High | Potentially improved solubility due to flexible, polar chain. | Limited performance data available. |
| Fmoc-Ser(tBu)-OH | High iris-biotech.de | Well-established standard, reliable in most cases. nih.gov | Can contribute to aggregation in difficult sequences; potential for base-induced racemization. cblpatras.grchempep.com |
| Fmoc-Ser(Et)-OH | Very High | Potentially reduced steric hindrance compared to tBu. | Impractical deprotection requirements for Fmoc-SPPS. |
| Fmoc-Ser(Trt)-OH | Moderate-High | Can reduce aggregation in some sequences; enables selective side-chain deprotection. cblpatras.gr | Risk of premature deprotection due to high acid lability. peptide.com |
| Fmoc-Ser(Bzl)-OH | Very High | Very stable protecting group. | Incompatible with standard Fmoc/tBu final cleavage. peptide.comiris-biotech.de |
Influence on Overall Peptide Yields and Purity Profiles
The most widely utilized protecting groups for the hydroxyl function of serine in Fmoc-based SPPS are the tert-butyl (tBu) and trityl (Trt) ethers. peptide.com These groups offer a balance of stability to the basic conditions required for Fmoc group removal and lability to the strong acidic conditions used for final cleavage from the resin. However, challenges can arise, particularly in the synthesis of "difficult sequences" prone to aggregation, where the choice of protecting group can be paramount.
The O-(2-ethoxyethyl) protecting group of this compound presents an alternative with distinct physicochemical properties that can offer advantages in specific synthetic contexts. While direct, comprehensive comparative studies detailing the performance of the O-(2-ethoxyethyl) group against the tBu and Trt groups in the synthesis of a wide range of peptides are not extensively documented in publicly available literature, an analysis of the known behaviors of these protecting groups allows for a qualitative assessment of their likely influence on peptide yield and purity.
Detailed Research Findings:
The tert-butyl ether in Fmoc-Ser(tBu)-OH is known for its high stability and is generally compatible with most standard Fmoc-SPPS protocols. peptide.com However, its hydrophobicity can sometimes contribute to the aggregation of the growing peptide chain, particularly in hydrophobic or aggregation-prone sequences. This on-resin aggregation can hinder coupling and deprotection steps, leading to incomplete reactions and a lower yield of the full-length peptide. The resulting crude peptide may exhibit a higher proportion of truncated sequences, necessitating more rigorous purification and ultimately lowering the isolated yield.
The Fmoc-Ser(Trt)-OH derivative offers a more acid-labile protecting group compared to the tBu group. peptide.com This increased lability can be advantageous in syntheses where milder cleavage conditions are desired to preserve other sensitive functionalities in the peptide. However, the bulkiness of the trityl group can sterically hinder coupling reactions, potentially requiring longer reaction times or more potent coupling reagents to achieve complete incorporation. Inefficient coupling directly translates to lower peptide yields and a more complex crude product profile.
| O-Protected L-Serine Derivative | Key Characteristics of Protecting Group | Expected Influence on Peptide Yield | Expected Influence on Purity Profile |
| This compound | Flexible, potentially more hydrophilic | Potentially higher, especially in difficult sequences, due to reduced aggregation. | Higher crude purity with fewer deletion sequences anticipated. |
| Fmoc-Ser(tBu)-OH | Highly stable, hydrophobic | Generally good, but can be reduced in aggregation-prone sequences. | May lead to a higher proportion of truncated sequences in difficult syntheses. |
| Fmoc-Ser(Trt)-OH | Acid-labile, bulky | Can be lower due to potential steric hindrance during coupling. | Incomplete couplings can lead to a more complex mixture of side-products. |
Table 1. Comparative Analysis of O-Protected L-Serine Derivatives. This interactive table provides a qualitative comparison of this compound with other common O-protected serine derivatives, focusing on the expected impact on peptide synthesis outcomes.
Q & A
Q. How is N-Fmoc-O-(2-ethoxyethyl)-L-serine synthesized, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves two key steps: (1) protection of the L-serine hydroxyl group with a 2-ethoxyethyl ether and (2) Fmoc protection of the amino group. The hydroxyl group is first etherified using 2-ethoxyethyl bromide or similar reagents in a polar aprotic solvent (e.g., DMF or THF) with a base like sodium hydride. The amino group is then protected via reaction with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in the presence of a mild base (e.g., sodium bicarbonate) at 0–25°C. Purification is achieved through recrystallization (e.g., using THF/hexane mixtures) or column chromatography. Yield optimization requires precise pH control (neutral to slightly alkaline) and anhydrous conditions to prevent hydrolysis .
Q. What analytical techniques validate the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the Fmoc group (aromatic protons at 7.3–7.8 ppm) and the 2-ethoxyethyl side chain (signals at 3.4–4.2 ppm for ether-linked oxygens).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (254 nm for Fmoc absorbance) assesses purity (>98% is typical for peptide-grade reagents).
- Optical Rotation : Specific rotation measurements ([α]) ensure enantiomeric purity, critical for chiral peptide synthesis .
Advanced Research Questions
Q. How does the 2-ethoxyethyl group influence solubility and reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The 2-ethoxyethyl ether enhances solubility in organic solvents (e.g., DCM, DMF) compared to unmodified serine, improving coupling efficiency during SPPS. However, steric hindrance from the ether group may slow acylation rates. To mitigate this:
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ controlled experiments:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and analyze degradation via HPLC at intervals (0, 24, 48 hours). Acidic conditions (pH <3) may hydrolyze the ether linkage, while alkaline conditions (pH >10) risk Fmoc deprotection.
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at -20°C in anhydrous, light-protected containers to prevent ether oxidation or Fmoc cleavage .
Q. What strategies enable selective modification of this compound in chemoselective ligation reactions?
- Methodological Answer : The 2-ethoxyethyl group is inert under standard Fmoc deprotection conditions (20% piperidine/DMF), allowing orthogonal modifications:
- Glycosylation : Use aminooxy or thiol-functionalized side chains for oxime or disulfide ligation with glycans.
- Phosphorylation : Post-synthetic phosphorylation via phosphoramidite chemistry on the serine hydroxyl (after ether removal, if required).
- Crosslinking : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) if azide groups are introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
